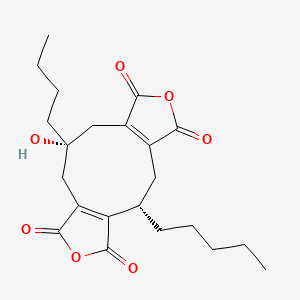
Scytalidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scytalidin is a bioactive secondary metabolite produced by filamentous fungi, specifically Scytalidium albumScytalidin exhibits significant antifungal properties, making it a compound of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The biosynthesis of scytalidin involves a series of enzymatic reactions starting from the precursor deoxyscytalidin. In Scytalidium album, the α-ketoglutarate dependent oxidoreductase enzyme ScyL2 catalyzes the hydroxylation at the C-6 position of deoxyscytalidin, converting it into scytalidin .
Industrial Production Methods
Currently, the production of scytalidin is primarily achieved through fermentation processes involving the cultivation of Scytalidium album. The optimization of fermentation conditions, such as pH, temperature, and nutrient availability, is crucial for maximizing the yield of scytalidin .
Analyse Chemischer Reaktionen
Types of Reactions
Scytalidin undergoes various chemical reactions, including:
Oxidation: Hydroxylation at specific positions on the molecule.
Reduction: Potential reduction of the anhydride moieties.
Substitution: Possible substitution reactions at the alicyclic ring.
Common Reagents and Conditions
Oxidation: Catalyzed by α-ketoglutarate dependent oxidoreductase enzymes.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Requires nucleophilic reagents under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives of scytalidin and other structurally related maleidrides .
Wissenschaftliche Forschungsanwendungen
Scytalidin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the biosynthesis of maleidrides and their structural diversity.
Biology: Investigated for its antifungal properties and potential use in controlling fungal infections.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Potential use in the development of antifungal agents for agricultural and industrial applications.
Wirkmechanismus
Scytalidin exerts its antifungal effects by disrupting the cell membrane integrity of fungal cells. The hydroxylation at the C-6 position is crucial for its bioactivity. The molecular targets and pathways involved include the inhibition of key enzymes in the fungal cell wall synthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxyscytalidin: The precursor to scytalidin, lacking the hydroxyl group at the C-6 position.
Zopfiellin: Another maleidride with structural similarities but differing in the position of hydroxylation and ring contraction.
Castaneiolide: A nonadride structurally related to scytalidin, produced through a similar biosynthetic pathway.
Uniqueness
Scytalidin is unique due to its specific hydroxylation pattern and its potent antifungal activity with low phytotoxicity.
Eigenschaften
CAS-Nummer |
39012-16-3 |
|---|---|
Molekularformel |
C22H28O7 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
(2S,10R)-10-butyl-10-hydroxy-2-pentyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone |
InChI |
InChI=1S/C22H28O7/c1-3-5-7-8-13-10-14-15(19(24)28-18(14)23)11-22(27,9-6-4-2)12-16-17(13)21(26)29-20(16)25/h13,27H,3-12H2,1-2H3/t13-,22+/m0/s1 |
InChI-Schlüssel |
FLCKGELADIJEEM-WHEQGISXSA-N |
Isomerische SMILES |
CCCCC[C@H]1CC2=C(C[C@@](CC3=C1C(=O)OC3=O)(CCCC)O)C(=O)OC2=O |
Kanonische SMILES |
CCCCCC1CC2=C(CC(CC3=C1C(=O)OC3=O)(CCCC)O)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















